molecular formula C7H9F3O3 B1429586 ethyl 5,5,5-trifluoro-2-oxopentanoate CAS No. 1003322-53-9

ethyl 5,5,5-trifluoro-2-oxopentanoate

Cat. No.: B1429586
CAS No.: 1003322-53-9
M. Wt: 198.14 g/mol
InChI Key: GRQVAHHVDOVZKX-UHFFFAOYSA-N
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Description

Ethyl 5,5,5-trifluoro-2-oxopentanoate is an organic compound with the molecular formula C7H9F3O3 It is a trifluoromethyl ketone ester, characterized by the presence of a trifluoromethyl group (CF3) attached to a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5,5-trifluoro-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,5-trifluoro-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 5,5,5-trifluoro-2-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,5,5-trifluoro-2-oxopentanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 5,5,5-trifluoro-2-oxopentanoate can be compared with other trifluoromethyl ketone esters, such as:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 3,3,3-trifluoro-2-oxopropanoate

These compounds share similar structural features but differ in the position and number of trifluoromethyl groups. This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 5,5,5-trifluoro-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)5(11)3-4-7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVAHHVDOVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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